molecular formula C15H11FO4 B6404958 2-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid CAS No. 1261924-31-5

2-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6404958
CAS No.: 1261924-31-5
M. Wt: 274.24 g/mol
InChI Key: XSNNNQLFQYOHHP-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11FO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a methoxycarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 3-methoxycarbonylphenylboronic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2-fluorobenzoic acid is coupled with 3-methoxycarbonylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki coupling reactions.

    Potassium Carbonate: A base used in coupling reactions.

    Lithium Aluminum Hydride: A reducing agent for carboxylic acid reduction.

Major Products

    Substituted Derivatives: Products formed from substitution reactions.

    Esters: Formed from esterification reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

2-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxycarbonyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
  • 2-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid
  • 2-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid

Uniqueness

This compound is unique due to the specific positioning of the fluorine and methoxycarbonyl groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-4-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNNNQLFQYOHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690678
Record name 3-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-31-5
Record name 3-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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